Cas no 2171605-06-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid
- 2171605-06-2
- EN300-1479813
-
- Inchi: 1S/C25H28F2N2O5/c1-25(2,12-11-22(30)31)29-23(32)20(13-21(26)27)28-24(33)34-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21H,11-14H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)
- InChI Key: SIHLNLARKNHXSC-UHFFFAOYSA-N
- SMILES: FC(CC(C(NC(C)(C)CCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F
Computed Properties
- Exact Mass: 474.19662832g/mol
- Monoisotopic Mass: 474.19662832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.1
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1479813-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1479813-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1479813-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1479813-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1479813-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1479813-0.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1479813-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1479813-0.25g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1479813-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1479813-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4-methylpentanoic acid |
2171605-06-2 | 2.5g |
$6602.0 | 2023-06-06 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid Related Literature
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid: A Comprehensive Overview
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid is a highly specialized organic compound with the CAS registry number 2171605-06-2. This compound belongs to the class of amino acids modified with protective groups, specifically featuring a fluorenylmethoxycarbonyl (Fmoc) group. The structure of this compound is characterized by a pentanoic acid backbone with a substituted butanamide group and fluorine atoms at specific positions, making it a valuable molecule in various chemical and biochemical applications.
The Fmoc group is a well-known protecting group in peptide synthesis, playing a critical role in solid-phase synthesis by selectively protecting the amino terminus of amino acids. The presence of the Fmoc group in this compound ensures stability during synthesis and facilitates precise control over the reaction steps. Additionally, the difluoro substitution pattern on the butanamide moiety introduces unique electronic and steric properties, which are essential for its functionality in different chemical environments.
Recent advancements in chemical synthesis have highlighted the importance of compounds like 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid in the development of novel pharmaceutical agents. Researchers have explored its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting complex biological systems. The fluorine atoms in the structure contribute to enhanced lipophilicity and metabolic stability, making this compound an attractive candidate for drug design.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving nucleophilic substitutions and coupling reactions. The use of Fmoc as a protecting group simplifies the isolation and purification steps, ensuring high yields and purity. The incorporation of difluoro substituents requires precise control over reaction conditions to avoid unwanted side reactions, underscoring the importance of advanced synthetic techniques.
From an analytical standpoint, modern spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been instrumental in confirming the structure and purity of this compound. These techniques provide detailed insights into the molecular architecture, aiding in quality control during manufacturing processes.
Looking ahead, the demand for compounds like 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid is expected to grow as researchers continue to explore its applications in drug discovery and chemical biology. Its unique combination of functional groups makes it a versatile building block for constructing complex molecules with tailored properties.
In conclusion, CAS No. 2171605-06-2, or 4-2-{(9H-fluoren...}, stands out as a significant molecule in contemporary organic chemistry due to its structural complexity and functional versatility. As research progresses, this compound will likely play an increasingly important role in advancing scientific discoveries across various disciplines.
2171605-06-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4-methylpentanoic acid) Related Products
- 1361925-30-5(3-(2',3'-Dichloro-4-fluoro-biphenyl-2-yl)-acrylic acid)
- 1804487-41-9(2-Amino-3-(difluoromethyl)-5-fluoro-6-nitropyridine)
- 1286719-04-7(N-(6-chloro-1,3-benzothiazol-2-yl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)
- 2580208-88-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4-difluorobutanoic acid)
- 2580236-26-4(4-{(tert-butoxy)carbonylamino}-3-iodo-5-nitrobenzoic acid)
- 71925-11-6(1-Ethyl-1H-imidazole-5-carboxylic acid)
- 860789-15-7(4-(2-Fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one)
- 2411263-93-7(6-Azidonaphthalene-1-sulfonyl chloride)
- 2379321-24-9(1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene)
- 1700387-04-7(4-(butan-2-yloxy)methyl-3-methoxyaniline)



